molecular formula C12H22O B14574635 3,8-Dimethyl-4-methylidenenon-7-EN-1-OL CAS No. 61685-53-8

3,8-Dimethyl-4-methylidenenon-7-EN-1-OL

Cat. No.: B14574635
CAS No.: 61685-53-8
M. Wt: 182.30 g/mol
InChI Key: DBQLSIVQFUFSGW-UHFFFAOYSA-N
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Description

3,8-Dimethyl-4-methylidenenon-7-en-1-ol (CAS: 61685-53-8) is a monoterpenoid alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol . It features a methylidene group at position 4, a double bond at position 7, and hydroxyl and methyl substituents at positions 1, 3, and 6. Its IUPAC name and synonyms include:

  • 7-Nonen-1-ol, 3,8-dimethyl-4-methylene
  • DTXSID50815146
  • PubChem CID: 71393381

The compound’s SMILES notation is CC(CCO)C(=C)CCC=C(C)C, reflecting its branched hydrocarbon chain and functional groups .

Properties

CAS No.

61685-53-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3,8-dimethyl-4-methylidenenon-7-en-1-ol

InChI

InChI=1S/C12H22O/c1-10(2)6-5-7-11(3)12(4)8-9-13/h6,12-13H,3,5,7-9H2,1-2,4H3

InChI Key

DBQLSIVQFUFSGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C(=C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-4-methylidenenon-7-en-1-ol typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often hydrocarbons with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reactions and increase yield.

Industrial Production Methods

In an industrial setting, the production of 3,8-Dimethyl-4-methylidenenon-7-en-1-ol is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, often involving purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-4-methylidenenon-7-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3,8-Dimethyl-4-methylidenenon-7-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biomarker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 3,8-Dimethyl-4-methylidenenon-7-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, triggering cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
3,8-Dimethyl-4-methylidenenon-7-en-1-ol C₁₂H₂₂O 182.30 Hydroxyl, methylidene, double bond Methyl (C3, C8), methylidene (C4)
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154.25 Hydroxyl, conjugated diene Methyl (C3, C7)
3,7-Dimethyl-7-octen-1-yl propanoate C₁₃H₂₂O₂ 210.31 Ester, double bond Methyl (C3, C7), propionyloxy
1H-Cycloprop[e]azulen-7-ol derivatives C₁₅H₂₄O 220.35 Cyclopropane, hydroxyl Methyl, methylidene
  • 3,7-Dimethyl-2,6-octadien-1-ol (CAS: 40607-48-5): A shorter-chain terpene alcohol with a conjugated diene system, imparting higher reactivity in oxidation and isomerization reactions compared to the target compound’s isolated double bond .
  • 3,7-Dimethyl-7-octen-1-yl propanoate: An ester derivative with enhanced volatility, commonly used in perfumery. The absence of a hydroxyl group reduces its polarity, making it more lipophilic than 3,8-dimethyl-4-methylidenenon-7-en-1-ol .
  • Cyclopropane-containing derivatives (e.g., 1H-cycloprop[e]azulen-7-ol): These exhibit rigid bicyclic frameworks, which may enhance binding affinity in biological systems compared to the more flexible structure of the target compound .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
3,8-Dimethyl-4-methylidenenon-7-en-1-ol Not reported ~0.89 (estimated) Low in water; soluble in ethanol
3,7-Dimethyl-2,6-octadien-1-ol 230–235 0.89 Insoluble in water
3,7-Dimethyl-7-octen-1-yl propanoate 245–250 0.91 Soluble in organic solvents
  • The target compound’s lower molecular weight compared to cyclopropane derivatives (e.g., 220.35 g/mol in ) suggests higher volatility .
  • The hydroxyl group in 3,8-dimethyl-4-methylidenenon-7-en-1-ol increases its polarity relative to ester derivatives, influencing its solubility profile .

Research Findings and Gaps

  • Biological Activity: Cyclopropane-containing terpenoids () show promise in anti-inflammatory and antimicrobial studies, but 3,8-dimethyl-4-methylidenenon-7-en-1-ol lacks direct evidence in these areas .
  • Synthetic Utility : The compound’s methylidene group may serve as a site for functionalization, analogous to esterification reactions observed in .

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